![molecular formula C9H14BrClN2O2S B2835196 N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride CAS No. 1604485-82-6](/img/structure/B2835196.png)
N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride
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Overview
Description
“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It’s also known as “2-Aminoethylmethacrylamide hydrochloride” and is used as a monomer for polymerization reactions . It may be used to synthesize polymers for nucleic acid complexation and polyplex formation .
Chemical Reactions Analysis
“N-(2-Aminoethyl)acetamide” is used as a monomer for polymerization reactions . It may be used to synthesize polymers for nucleic acid complexation and polyplex formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, “2-Aminoethylmethacrylamide hydrochloride” is a powder or chunks with a melting point of 120-125 °C and should be stored at −20°C .
Scientific Research Applications
Carbonic Anhydrase Inhibition
Halogenated sulfonamides, like N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride, show promise as inhibitors of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isozyme CA IX. This suggests potential use as antitumor agents. For example, (Ilies et al., 2003) studied a range of halogenated sulfonamides and found that they inhibited CA IX with inhibition constants in the range of 12-40 nM.
Antitumor Screening
Sulfonamide derivatives have been studied for their antitumor properties. In the study by (Owa et al., 2002), compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, showing the potential for the development of new antitumor agents.
Pro-apoptotic Effects
Sulfonamide derivatives, including those similar to N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride, have shown pro-apoptotic effects in cancer cells. The study by (Cumaoğlu et al., 2015) highlighted that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes.
Antimicrobial Activities
Compounds containing sulfonamide moieties, like N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride, have demonstrated significant antimicrobial activities. (Dixit et al., 2010) synthesized sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and found them to have increased antimicrobial activities compared to parent compounds.
Inhibitory Activity Against Enzymes
The inhibitory activity of sulfonamides against enzymes like carbonic anhydrase is well-documented. (Casey et al., 2004) found that a series of positively charged sulfonamides showed potent inhibitory activity against various isozymes, suggesting potential applications in selective inhibition of tumor-associated isozymes.
Antibody Generation for ELISA
Sulfonamide derivatives are used in generating antibodies for highly sensitive enzyme-linked immunosorbent assays (ELISAs), as demonstrated by (Adrián et al., 2009). This study highlighted the synthesis of immunoreagents to detect a range of sulfonamide antibiotic congeners.
Synthesis of Quinolines
Research has shown that N-bromo-N-ethylbenzene-1,3-disulfonamide is an effective reagent for synthesizing quinolines. (Ghorbani‐Vaghei and Akbari-Dadamahaleh, 2009) used this compound for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds.
Antiproliferative Agents
Sulfonamide derivatives are explored for their potential as antiproliferative agents. (Shimaa M. Abd El-Gilil, 2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives and evaluated their cytotoxic activity against human cell lines, showing potential for cancer treatment.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBRCDUSVSMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride |
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